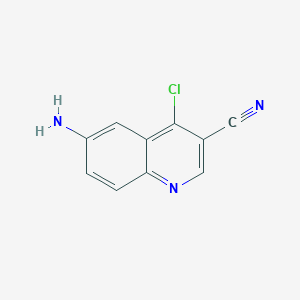

6-Amino-4-chloroquinoline-3-carbonitrile

Description

Properties

IUPAC Name |

6-amino-4-chloroquinoline-3-carbonitrile | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H6ClN3/c11-10-6(4-12)5-14-9-2-1-7(13)3-8(9)10/h1-3,5H,13H2 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BKMSWLBSKWTKEU-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC2=NC=C(C(=C2C=C1N)Cl)C#N | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H6ClN3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

203.63 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 6-Amino-4-chloroquinoline-3-carbonitrile typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reaction of 4-chloroaniline with malononitrile in the presence of a base, followed by cyclization to form the quinoline ring. The reaction conditions often include the use of solvents like ethanol and catalysts such as piperidine.

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for higher yields and purity, often involving continuous flow reactors and automated systems to ensure consistent quality and efficiency.

Chemical Reactions Analysis

Types of Reactions: 6-Amino-4-chloroquinoline-3-carbonitrile undergoes various chemical reactions, including:

Substitution Reactions: The chloro group can be substituted by nucleophiles such as amines or thiols.

Oxidation and Reduction Reactions: The compound can be oxidized or reduced under specific conditions to form different derivatives.

Cyclization Reactions: The amino and carbonitrile groups can participate in cyclization reactions to form fused ring systems.

Common Reagents and Conditions:

Nucleophilic Substitution: Reagents like sodium methoxide or potassium thiolate in solvents like dimethyl sulfoxide.

Oxidation: Reagents such as potassium permanganate or hydrogen peroxide.

Reduction: Reagents like sodium borohydride or lithium aluminum hydride.

Major Products: The major products formed from these reactions include various substituted quinolines, quinoline derivatives with different functional groups, and fused ring systems.

Scientific Research Applications

6-Amino-4-chloroquinoline-3-carbonitrile has a wide range of applications in scientific research:

Chemistry: Used as a building block for the synthesis of more complex molecules and as a precursor in the preparation of various quinoline derivatives.

Biology: Studied for its potential biological activities, including antimicrobial, antiviral, and anticancer properties.

Medicine: Investigated for its potential therapeutic applications, particularly in the development of new drugs for treating infectious diseases and cancer.

Industry: Utilized in the production of dyes, pigments, and other industrial chemicals.

Mechanism of Action

The mechanism of action of 6-Amino-4-chloroquinoline-3-carbonitrile involves its interaction with specific molecular targets and pathways. For instance, it may inhibit the activity of certain enzymes or interfere with DNA synthesis in microbial cells, leading to antimicrobial effects. In cancer cells, it may induce apoptosis or inhibit cell proliferation by targeting specific signaling pathways.

Comparison with Similar Compounds

Data Tables

Table 1: Comparative Physicochemical Data

Q & A

Q. What are the standard synthetic protocols for preparing 6-amino-4-chloroquinoline-3-carbonitrile?

The synthesis typically involves multi-step reactions starting from chlorinated quinoline precursors. A common route includes:

- Step 1 : Nitration or halogenation of the quinoline core to introduce reactive substituents.

- Step 2 : Nucleophilic substitution or coupling reactions (e.g., Buchwald-Hartwig amination) to install the amino group at position 5.

- Step 3 : Final carbonitrile functionalization at position 3 via cyanation reactions using reagents like CuCN or KCN under controlled conditions . Solvents such as DMF or acetonitrile and catalysts like palladium complexes are often employed. Optimization of reaction time, temperature, and stoichiometry is critical for yield (>70%) and purity (>95%) .

Q. Which spectroscopic techniques are essential for characterizing this compound?

Key methods include:

- NMR (¹H/¹³C): To confirm substitution patterns and functional groups (e.g., aromatic protons at δ 7.2–8.5 ppm, amino protons at δ 5.5–6.0 ppm).

- HPLC-MS : For purity assessment and molecular ion detection ([M+H]⁺ expected around m/z 230–250).

- FT-IR : Identification of -NH₂ (stretch ~3350 cm⁻¹) and -C≡N (stretch ~2220 cm⁻¹) .

Q. How can researchers evaluate the compound’s antimicrobial activity in vitro?

Use standardized assays:

- MIC (Minimum Inhibitory Concentration) : Test against Gram-positive (e.g., S. aureus) and Gram-negative (e.g., E. coli) strains using broth microdilution. Compare to controls like ciprofloxacin (MIC ~2 µg/mL for S. aureus) .

- Time-kill kinetics : Monitor bacterial viability over 24 hours to distinguish bactericidal vs. bacteriostatic effects.

Advanced Research Questions

Q. How can computational methods optimize reaction pathways for synthesizing this compound?

Apply quantum chemical calculations (e.g., DFT) to model transition states and identify rate-limiting steps. Tools like Gaussian or ORCA can predict activation energies for amination or cyanation steps. Pair with ICReDD’s reaction path search to narrow experimental conditions (e.g., solvent polarity, catalyst loading) . Validate predictions via small-scale trials and kinetic profiling.

Q. What strategies resolve contradictions in reported biological activity data for this compound?

- Dose-response validation : Repeat assays across multiple cell lines or bacterial strains to confirm reproducibility.

- Target engagement studies : Use surface plasmon resonance (SPR) or isothermal titration calorimetry (ITC) to measure binding affinity (e.g., Kd values) for suspected targets like bacterial topoisomerases .

- Orthogonal assays : Combine enzymatic inhibition assays with whole-cell imaging to rule off-target effects.

Q. How do functional group modifications impact the compound’s bioactivity?

Systematic SAR (Structure-Activity Relationship) studies are required:

- Replace the chloro group at position 4 with -F or -Br to assess steric/electronic effects on target binding.

- Modify the amino group at position 6 to acylated or alkylated derivatives; e.g., N-methylation may enhance membrane permeability but reduce hydrogen bonding.

- Test derivatives in cytotoxicity assays (e.g., HepG2 cells) to balance potency and selectivity .

Q. What experimental designs are recommended for stability studies of this compound?

- Forced degradation : Expose the compound to heat (40–60°C), humidity (75% RH), and UV light (ICH Q1B guidelines). Monitor degradation products via LC-MS.

- pH stability : Test solubility and stability in buffers (pH 1–13) to identify optimal storage conditions (e.g., RT in desiccated, amber vials) .

Q. How can researchers elucidate the mechanism of action in anticancer studies?

- Apoptosis assays : Use flow cytometry (Annexin V/PI staining) to quantify apoptotic cells.

- Proteomic profiling : Perform LC-MS/MS to identify dysregulated proteins (e.g., caspase-3 activation, Bcl-2 suppression).

- Kinase inhibition screening : Test against a panel of 50+ kinases (e.g., EGFR, CDKs) to pinpoint targets .

Methodological Considerations

- Data contradiction : Use factorial design of experiments (DoE) to isolate variables affecting bioactivity (e.g., solvent residues, pH shifts) .

- Scalability : Transition from batch to flow chemistry for multi-gram synthesis while maintaining >90% yield .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.